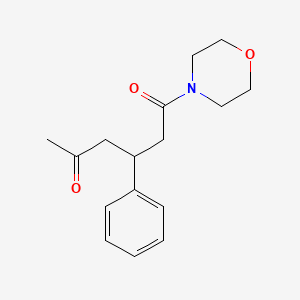![molecular formula C16H17NO3S B6111582 methyl 2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6111582.png)
methyl 2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate, also known as PBTZ169, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the thiosemicarbazone family of compounds, which have shown promising activity against a range of diseases, including cancer and infectious diseases. In
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has shown activity against a range of diseases, including tuberculosis, cancer, and viral infections. In tuberculosis, methyl 2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate has been shown to inhibit the growth of both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. It has also been shown to be effective against other bacterial infections, such as Staphylococcus aureus and Pseudomonas aeruginosa.
In cancer, methyl 2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In viral infections, methyl 2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate has been shown to inhibit the replication of a range of viruses, including HIV, hepatitis B virus, and Zika virus.
Wirkmechanismus
The exact mechanism of action of methyl 2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate is not fully understood. However, it is thought to work by inhibiting the activity of enzymes that are essential for the survival and replication of bacteria and viruses. It has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
methyl 2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. In tuberculosis, it has been shown to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. In cancer, it has been shown to induce apoptosis by activating the caspase pathway. It has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate is its broad-spectrum activity against a range of diseases. It has also been shown to have low toxicity in vitro and in vivo. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate. One area of interest is the development of more efficient synthesis methods to improve yields and purity. Another area of interest is the development of more soluble formulations for in vivo administration. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate and its potential therapeutic applications.
Synthesemethoden
The synthesis of methyl 2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate involves the reaction of 4-propylbenzoyl hydrazide with methyl 3-bromothiophene-2-carboxylate in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of methyl 2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate with good purity.
Eigenschaften
IUPAC Name |
methyl 2-[(4-propylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-3-4-11-5-7-12(8-6-11)14(18)17-15-13(9-10-21-15)16(19)20-2/h5-10H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXLWEBSJUTCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6111504.png)
![8-bromo-N-cyclopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6111517.png)
![ethyl 4-{2-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]benzyl}-1-piperazinecarboxylate](/img/structure/B6111519.png)

![N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B6111528.png)
![4-[2-(2,3,5-trimethylphenoxy)propanoyl]morpholine](/img/structure/B6111532.png)
![1-(3-chlorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6111533.png)
![2-[(2-chlorophenoxy)methyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6111540.png)
![5-[1-(3,3-dimethylbutyl)-2-pyrrolidinyl]-N-[2-(2-pyrazinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6111543.png)
![N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)nicotinamide](/img/structure/B6111550.png)

![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B6111592.png)
![ethyl (2-{[(2-methoxyphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6111610.png)
